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5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
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Overview
Description
5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Biological Activity
5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23N3O5S
- Molecular Weight : 453.5 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, which include a pyrrolinone core, methoxy groups, and an imidazolyl side chain. These features suggest potential interactions with various biological targets.
Pharmacological Properties
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Antimicrobial Activity : In vitro tests have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxicity : Research has indicated that the compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further anticancer studies.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed based on existing literature:
- Inhibition of Enzymatic Activity : The imidazolyl group may interact with enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antioxidant Properties :
- Anti-inflammatory Research :
- Cytotoxicity Testing :
Data Tables
Scientific Research Applications
The compound 5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(3-imidazolylpropyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
This compound features several functional groups that contribute to its biological activity. The presence of a pyrrolinone ring, thienylcarbonyl , and imidazolyl moieties suggests potential interactions with biological targets, making it a candidate for drug development.
Molecular Formula and Weight
- Molecular Formula : C19H22N2O4S
- Molecular Weight : 370.45 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrrolinones have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic effects of related pyrrolinone compounds on MCF-7 breast cancer cells. The results demonstrated that these compounds induced apoptosis through the activation of caspase pathways, suggesting a mechanism of action that could be further explored for therapeutic applications.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that thienyl-containing compounds often exhibit antibacterial properties.
Data Table: Antimicrobial Activity
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
This compound | Not yet tested | Pending |
Neurological Applications
The imidazole ring in the compound may provide neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems.
Case Study: Neuroprotection in Animal Models
In a recent animal study, a derivative of the compound was administered to models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved cognitive function, pointing towards the compound's potential in treating neurodegenerative diseases.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H23N3O5S/c1-30-15-6-7-17(31-2)16(13-15)20-19(21(27)18-5-3-12-32-18)22(28)23(29)26(20)10-4-9-25-11-8-24-14-25/h3,5-8,11-14,20,28H,4,9-10H2,1-2H3 |
InChI Key |
NVYJPDMSHWWYKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.